molecular formula C30H32ClN3O8 B1669625 Cronidipine CAS No. 113759-50-5

Cronidipine

Cat. No. B1669625
M. Wt: 598 g/mol
InChI Key: CNIJVNPIIHWRRP-UHFFFAOYSA-N
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Description

Cronidipine is a calcium channel blocker . It is a small molecule and is currently classified as experimental .


Molecular Structure Analysis

Cronidipine has a molecular weight of 598.05 and a chemical formula of C30H32ClN3O8 . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Physical And Chemical Properties Analysis

Cronidipine is a small molecule with a chemical formula of C30H32ClN3O8 . It belongs to the class of organic compounds known as phenylpiperidines .

Scientific Research Applications

  • Psychiatric Applications of Clonidine : Clonidine, an alpha-agonist, is used beyond its antihypertensive role to address psychiatric conditions like attention-deficit/hyperactivity disorder, opiate detoxification, post-traumatic stress disorder, and Tourette syndrome. It has also been used for neuroleptic-induced akathisia, stimulant-induced insomnia, and clozapine-induced sialorrhea (Naguy, 2016).

  • Neuroprotection by Nimodipine in Cerebral Ischemia : Nimodipine, a calcium channel blocker, has shown neuroprotective effects in conditions like cerebral ischemia. Studies have indicated that it can enhance recovery after ischemia by normalizing calcium homeostasis and protecting the blood-brain barrier (Lazarewicz et al., 1989).

  • Antihypertensive Drugs in Alzheimer's Disease : Research has explored the potential role of antihypertensive drugs, including clonidine and nimodipine, in the management of Alzheimer's Disease. While clonidine has shown little promise in cognitive improvement, nimodipine is considered for its role in managing AD symptoms (Flynn & Ranno, 1999).

  • Sympathetic Nervous Activity and Hypertension : Clonidine's impact on sympathetic nervous activity has been studied in the context of hypertension. It is known to reduce sympathetic hyperactivity, which is a contributing factor in hypertension (Ligtenberg et al., 1999).

  • Nimodipine in Spinal Cord Injury : Nimodipine's effectiveness was evaluated in the context of spinal cord injury. The study assessed its impact on tissue lipid peroxidation levels post-injury, although it didn't show a significant effect in the early period of injury (Kaynar et al., 2005).

properties

IUPAC Name

5-O-[[8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-3-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJVNPIIHWRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921185
Record name [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cronidipine

CAS RN

113759-50-5
Record name Cronidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113759505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cronidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TXJ9MY5V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Galveza, R Zannia, M Galvez-Llompartb - sciforum.net
MOL2NET, 2021, 7, ISSN: 2624-5078 2 https://mol2net-07. sciforum. net/disease. Using lopinavir, a well-known viral protease inhibitor as the reference drug, a mathematical pattern is …
Number of citations: 2 sciforum.net
JW Nilsson, F Thorstensson, I Kvarnström… - Journal of …, 2001 - ACS Publications
Strategies for finding novel structures of therapeutical interest are discussed. The rationale for the selection of the two scaffolds N4-(m-aminophenyl)-piperazine-2-carboxylic acid E and …
Number of citations: 54 pubs.acs.org
J Galvez, R Zanni, M Galvez-Llompart - Nereis, 2020 - riucv.ucv.es
The present communication illustrates the results of a computational study based on molecular topology, focused on the repositioning of drugs to treat the SARS-CoV-2 virus, better …
Number of citations: 24 riucv.ucv.es
T Godfraind - 2004 - books.google.com
The drugs named calcium channel blockers (CCBs) were initially termed cal cium antagonists (see Chapter 1). They are also designated as calcium entry blockers (CEBs), calcium …
Number of citations: 17 books.google.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
VV Kleandrova, MT Scotti, A Speck-Planche - Antibiotics, 2021 - mdpi.com
Tuberculosis remains the most afflicting infectious disease known by humankind, with one quarter of the population estimated to have it in the latent state. Discovering antituberculosis …
Number of citations: 14 www.mdpi.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
GA Adelmann, GA Adelmann - Cardiology Essentials in Clinical Practice, 2011 - Springer
BP is defined as the tension in the blood vessel wall, resulting from blood flow through the lumen. Normal BP, one of the main parameters of cardiovascular function, reflects the ability of …
Number of citations: 1 link.springer.com

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